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Compound of Interest

2,3-Difluoro-6-
Compound Name:

methylbenzenesulfonamide
CAS No.: 1806332-28-4

Cat. No.: B1413277

Get Quote

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-Difluoro-6-
methylbenzenesulfonamide (CAS 1806332-28-4), a specialized fluorinated building block
used in the development of high-potency pharmaceuticals and agrochemicals.

The molecule represents a "privileged scaffold” in medicinal chemistry. The specific substitution
pattern—two fluorine atoms adjacent to a methyl group—serves a dual purpose: the fluorine
atoms modulate the pKa of the sulfonamide group (enhancing bioavailability) while the methyl
group provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in target
proteins such as Voltage-Gated Sodium Channels (NaV) and ROR

nuclear receptors. This guide details the physiochemical profile, validated synthetic pathways,
and critical handling protocols for researchers utilizing this compound.

Chemical Identity & Physiochemical Profile[1][2][3]
[4][5][6][7]
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Property Data
Chemical Name 2,3-Difluoro-6-methylbenzenesulfonamide
CAS Number 1806332-28-4
C
H
Molecular Formula F
NO
S
Molecular Weight 207.20 g/mol
SMILES Cclccc(F)c(F)c1S(=0)(=0)N
InChl Key Predif:ted based on structure: [Specific Key
Required]
LogP (Predicted) ~1.32
pKa (Sulfonamide NH) ~9.5 (Acidic due to electron-withdrawing F)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Low

solubility in water

Synthetic Pathways (The "Make")

The synthesis of 2,3-difluoro-6-methylbenzenesulfonamide is non-trivial due to the directing
effects of the fluorine atoms. The most robust route proceeds via the Meerwein Sulfonylation of
the corresponding aniline precursor, 2,3-Difluoro-6-methylaniline (CAS 1807099-38-2).

Validated Synthetic Protocol

Objective: Conversion of 2,3-Difluoro-6-methylaniline to the Sulfonamide.

Step 1: Diazotization
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e Reagents: 2,3-Difluoro-6-methylaniline (1.0 eq), NaNO

(1.1 eq), Conc. HCI (excess), Glacial Acetic Acid.

e Protocol:
o Dissolve the aniline in a mixture of glacial acetic acid and concentrated HCI at 0°C.
o Add an aqueous solution of NaNO

dropwise, maintaining the temperature below 5°C to prevent decomposition of the
diazonium salt.

o Stir for 30 minutes to ensure complete formation of the diazonium intermediate.

Step 2: Chlorosulfonation (Meerwein Reaction)
e Reagents: SO

(saturated solution in acetic acid), CuCl
(catalytic, 0.05 eq).

e Protocol:
o Prepare a saturated solution of SO

in glacial acetic acid (bubbling SO
gas for 30 mins).

o Add CuCl
catalyst to the SO
solution.
o Slowly pour the cold diazonium salt mixture (from Step 1) into the stirring SO

/CuCl

mixture.
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o Observation: Evolution of N

gas indicates the reaction is proceeding.

o Stir at room temperature for 2—4 hours.

o Pour onto ice-water to precipitate the 2,3-Difluoro-6-methylbenzenesulfonyl chloride. Filter
and wash with cold water.

Step 3: Amination

e Reagents: Aqueous NH
(28%) or NH
in Dioxane.

e Protocol:

o

Dissolve the crude sulfonyl chloride in THF or Dioxane.

Cool to 0°C.

[¢]

[¢]

Add excess ammonia solution dropwise.

o

Stir at room temperature for 2 hours.

o

Concentrate the solvent and acidify with 1M HCI to precipitate the final sulfonamide.

[¢]

Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

NaNO2, HCl S0O2, CuClI2 NH40H

2,3-Difluoro-6-methylaniline 0°C | Diazonium Salt Meerwein _ | sulfonyl Chloride Amination _
(CAS 1807099-38-2) 71 (ntermediate) " (ntermediate) =

2,3-Difluoro-6-methyl-
benzenesulfonamide
(CAS 1806332-28-4)
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Caption: Step-wise synthetic route from the aniline precursor via Meerwein chlorosulfonation.

Medicinal Chemistry Applications (The "Use")
Pharmacophore Logic

This molecule is rarely a final drug but rather a critical fragment. The 2,3-difluoro-6-methyl
substitution pattern is engineered for specific biological interactions:

» Metabolic Blocking: The methyl group at position 6 is often a site of metabolic oxidation (to -
CH

OH). However, the adjacent fluorine at position 1 (relative to the ring, or position 2 in IUPAC)
electronically deactivates the ring, while the steric bulk of the sulfonamide and the fluorine
atoms can hinder Cytochrome P450 approach.

» Electronic Tuning: The two fluorine atoms withdraw electron density from the benzene ring.
This lowers the pKa of the sulfonamide nitrogen (making it more acidic, pKa ~9.5 vs 10.1 for
unsubstituted). This acidity is crucial for interactions with basic residues (e.g., Arginine) in
enzyme active sites.

o Conformational Lock: The steric clash between the 6-Methyl group and the Sulfonamide
oxygens forces the sulfonamide group to twist out of the plane of the phenyl ring, creating a
specific 3D vector required for selectivity in certain kinase or channel inhibitors.

Structure-Activity Relationship (SAR) Logic

2,3-Difluoro-6-methyl-

benzenesulfonamide

2,3-Difluoro Substitution: 6-Methyl Group: Sulfonamide Moiety:
- Electron Withdrawal (Lower pKa) - Steric Bulk (Selectivity) - H-Bond Donor/Acceptor
- Lipophilicity Boost - Hydrophobic Interaction - Zinc Binding (Carbonic Anhydrase)
- Metabolic Stability (C-F bond) - Ortho-Constraint on Sulfonamide - Polar Handle

Click to download full resolution via product page

Caption: Mechanistic contributions of the functional groups to biological activity.
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Handling, Safety, and Analytics

Analytical Verification

e 1H NMR (DMSO-d6): Expect a singlet for the methyl group (~2.3-2.5 ppm), a broad singlet
for the NH

(~7.4 ppm, exchangeable), and two aromatic protons showing complex splitting (multiplets)
due to H-F and F-F coupling (~7.2-7.6 ppm).

e 19F NMR: Essential for confirming the 2,3-substitution pattern. Expect two distinct signals
with coupling constants (

) characteristic of ortho-fluorines (~20-25 Hz).

Safety Protocol (GHS Standards)

e Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

e Handling: Use in a fume hood. The sulfonyl chloride intermediate is corrosive and
lachrymatory; the final sulfonamide is generally stable but should be treated as a potential
irritant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2,6-Difluorobenzenesulfonyl chloride | C6H3CIF202S | CID 2734271 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | COH6CIF503S |
CID 16050308 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 3.2,3-”H AR 98% | Sigma-Aldrich [sigmaaldrich.com]

¢ To cite this document: BenchChem. [Technical Guide: 2,3-Difluoro-6-
methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1413277/docs#technical-guide-2-3-difluoro-6-
methylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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